molecular formula C8H6FNO2 B13450716 (7-Fluoro-1,2-benzoxazol-3-yl)methanol

(7-Fluoro-1,2-benzoxazol-3-yl)methanol

Cat. No.: B13450716
M. Wt: 167.14 g/mol
InChI Key: NKLVBKRFERQKPT-UHFFFAOYSA-N
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Description

(7-Fluoro-1,2-benzoxazol-3-yl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 7th position and a methanol group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including (7-Fluoro-1,2-benzoxazol-3-yl)methanol, typically involves the use of 2-aminophenol as a precursor. One common method is the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . For instance, the FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and formyl compounds .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-1,2-benzoxazol-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield benzoxazole derivatives with various substituents, while reduction reactions can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

(7-Fluoro-1,2-benzoxazol-3-yl)methanol has several scientific research applications due to its unique chemical structure and biological activity. Some of the key applications include:

Mechanism of Action

The mechanism of action of (7-Fluoro-1,2-benzoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit key enzymes and proteins involved in various cellular processes. For example, benzoxazole derivatives have been shown to inhibit the growth of bacteria and fungi by targeting essential enzymes in their metabolic pathways . Additionally, their anticancer activity is linked to their ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Fluoro-1,2-benzoxazol-3-yl)methanol is unique due to the presence of a fluorine atom at the 7th position and a methanol group at the 3rd position. These structural features contribute to its distinct biological activity and make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

(7-fluoro-1,2-benzoxazol-3-yl)methanol

InChI

InChI=1S/C8H6FNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-3,11H,4H2

InChI Key

NKLVBKRFERQKPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)ON=C2CO

Origin of Product

United States

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